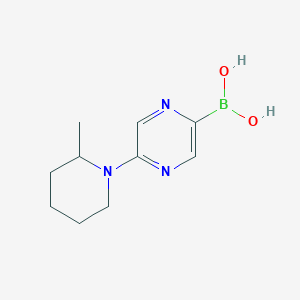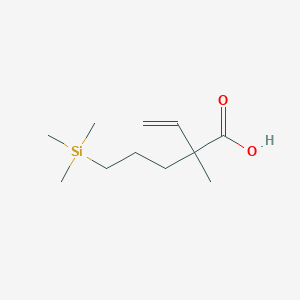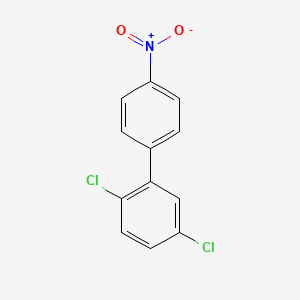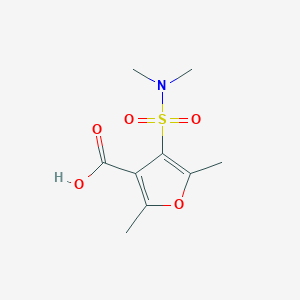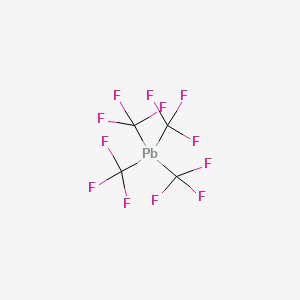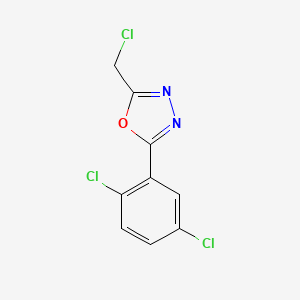![molecular formula C30H19Br3 B14133827 1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene CAS No. 89265-15-6](/img/structure/B14133827.png)
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene is a complex organic compound characterized by its unique structure, which includes three bromine atoms and three phenyl groups attached to a cyclobuta[b]naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and phenylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing specialized equipment to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques can help in achieving high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated phenyl derivatives.
Scientific Research Applications
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Tribromo-3,3,8-triphenylcyclobuta[b]naphthalene: A closely related compound with a similar structure but different substitution patterns.
1,1,1-Tribromo-3,3,3-triphenylpropane: Another brominated compound with three bromine atoms and three phenyl groups, but with a different core structure.
1,1,3,3-Tetramethoxypropane: A compound with a similar level of complexity but different functional groups.
Uniqueness
1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene is unique due to its specific arrangement of bromine atoms and phenyl groups on the cyclobuta[b]naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89265-15-6 |
|---|---|
Molecular Formula |
C30H19Br3 |
Molecular Weight |
619.2 g/mol |
IUPAC Name |
1,1,2-tribromo-3,3,8-triphenylcyclobuta[b]naphthalene |
InChI |
InChI=1S/C30H19Br3/c31-28-27-26(30(28,32)33)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)29(27,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI Key |
NQYFLQICUQQFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C3(Br)Br)Br)C(C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


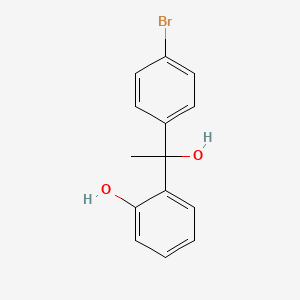
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)


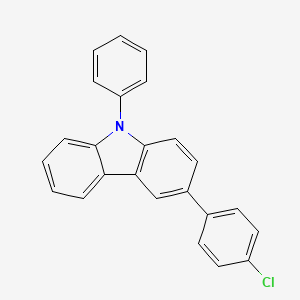
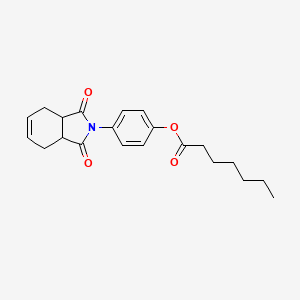
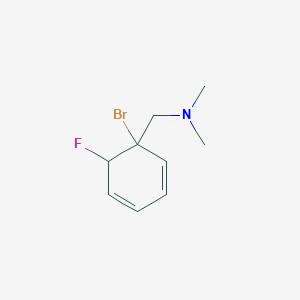
![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
